2-(Butan-2-ylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-(BUTAN-2-YLSULFANYL)-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(BUTAN-2-YLSULFANYL)-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can be achieved through a multicomponent reaction involving aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal . This reaction typically involves the heterocyclization of 5-amino-1,2,4-triazoles with various 1,3-dielectrophilic agents . The reaction conditions often include the use of microwave irradiation to facilitate the process and achieve good yields .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and eco-friendly nature . The use of enaminonitriles and benzohydrazides in a catalyst-free and additive-free environment under microwave conditions has been demonstrated to be effective .
Chemical Reactions Analysis
Types of Reactions: 2-(BUTAN-2-YLSULFANYL)-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazolopyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(BUTAN-2-YLSULFANYL)-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(BUTAN-2-YLSULFANYL)-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other enzymes and receptors, contributing to its diverse biological activities .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure and biological activities.
1,2,4-Triazolo[1,5-c]pyrimidine: Shares the triazolopyrimidine scaffold and exhibits similar pharmacological properties.
1,2,4-Triazolo[1,5-a]pyridine: Known for its applications in medicinal chemistry and material sciences.
Uniqueness: 2-(BUTAN-2-YLSULFANYL)-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 selectively makes it a promising candidate for cancer therapy .
Properties
Molecular Formula |
C11H16N4S |
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Molecular Weight |
236.34 g/mol |
IUPAC Name |
2-butan-2-ylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C11H16N4S/c1-5-9(4)16-11-13-10-12-7(2)6-8(3)15(10)14-11/h6,9H,5H2,1-4H3 |
InChI Key |
MHRJTIFANJMEBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)SC1=NN2C(=CC(=NC2=N1)C)C |
Origin of Product |
United States |
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